

Discovery and historical context of 12-Methyltridecanal

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Compound of Interest

Compound Name: **12-Methyltridecanal**

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12-Methyltridecanal: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain fatty aldehyde with significant relevance in chemical ecology and food science. Initially identified as a key aroma compound in cooked meats, it has more recently been characterized as a putative pheromone in primates. This technical guide provides an in-depth overview of the discovery, historical context, chemical properties, and biological significance of **12-Methyltridecanal**. It includes a compilation of available quantitative data, detailed experimental protocols for its identification and synthesis, and a proposed signaling pathway for its reception. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, flavor chemistry, and drug development exploring the applications of semiochemicals and flavor compounds.

Introduction and Historical Context

12-Methyltridecanal ($C_{14}H_{28}O$) is a volatile organic compound that has garnered scientific interest in two distinct fields: food chemistry and chemical ecology. Its discovery timeline reflects this dual significance.

Discovery as a Flavor Compound

The first significant identification of **12-Methyltridecanal** in a biological matrix was reported by Guth and Grosch in 1994.^{[1][2]} Through their work on the character impact odorants of stewed beef juice, they identified **12-methyltridecanal** as a key contributor to the characteristic tallowy, beef-like aroma.^[3] Subsequent research has confirmed its presence as a naturally-occurring flavor compound in various cooked meats, including lamb, pork, chicken, and turkey, as well as in aged cheeses like Gouda.^{[4][5][6]} Its formation in meat is linked to the thermal degradation of plasmalogens, a type of phospholipid, and its concentration has been shown to increase with the age of the animal.^{[3][7]}

Identification as a Putative Primate Pheromone

A significant development in the understanding of **12-Methyltridecanal**'s biological role came in 2020. A study by Shirasu et al. identified it as one of three key aldehydes in the antebrachial gland secretions of male ring-tailed lemurs (*Lemur catta*). The secretion of **12-methyltridecanal**, along with dodecanal and tetradecanal, was found to increase significantly during the breeding season in a testosterone-dependent manner. Behavioral assays demonstrated that these aldehydes are attractive to female lemurs, suggesting their function as a sex pheromone. This was a landmark finding, as it provided strong evidence for a fully identified sex pheromone in a primate species.

While its role as a pheromone in insects, specifically ants and bees, is mentioned in some chemical databases, primary scientific literature detailing this is not readily available.^[8]

Chemical and Physical Properties

12-Methyltridecanal is a fatty aldehyde with a long carbon chain.^[9] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₈ O	[10]
Molecular Weight	212.37 g/mol	[10]
CAS Number	75853-49-5	[10]
Appearance	Colorless to pale yellow liquid	[8]
Odor	Fatty, waxy, tallow, beefy, with fruity and citrus nuances	[5][8]
Solubility	Insoluble in water; soluble in ethanol and heptane	[8]
Boiling Point	141-143 °C at 4 mmHg	[5]
Flash Point	111.11 °C (232.00 °F)	[4]
IUPAC Name	12-methyltridecanal	[10]

Quantitative Data

The concentration and activity of **12-Methyltridecanal** vary significantly depending on the biological context. The following tables summarize the available quantitative data.

Table 3.1: Concentration of 12-Methyltridecanal in Beef

Animal Age	Concentration (µg/g of phospholipids)	Reference
4 months (calf)	36	[7]
8 years (cow)	810	[7]
Mean increase per month	9.3 ± 0.78	[7]

Table 3.2: Odor and Flavor Thresholds

Medium	Threshold	Description	Reference
Propylene Glycol (1%)	Not specified	Cooked meat, tallow, fat, fruity, waxy, citrus	[5]
Propylene Glycol (10%)	Not specified	Sweet, fatty, waxy, rich savory, citrus, cilantro	[5]
Aqueous Solution (5 ppm)	5 ppm	Waxy, aldehydic, citrus, soapy, savory, fatty, rancid, cilantro, mango, carrot	[5]

Experimental Protocols

This section details the methodologies for the identification and synthesis of **12-Methyltridecanal**, compiled from the cited literature.

Isolation and Identification from Biological Samples (GC-MS)

The primary method for the identification of **12-Methyltridecanal** in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

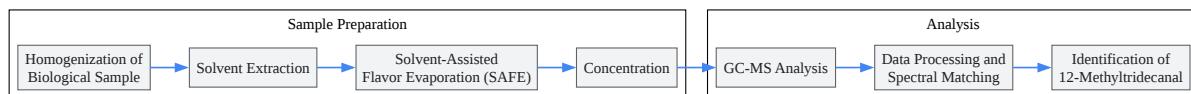
4.1.1. Sample Preparation (Gouda Cheese Example)

- Homogenization: A slurry of the cheese sample is created.
- Solvent Extraction: The slurry is extracted with an organic solvent like n-pentane.
- Solvent-Assisted Flavor Evaporation (SAFE): The extract is subjected to SAFE to isolate volatile and semi-volatile compounds.
- Concentration: The resulting distillate is dried over anhydrous sodium sulfate and concentrated under a nitrogen stream.

4.1.2. GC-MS Analysis

- Gas Chromatograph: A gas chromatograph equipped with a mass selective detector is used.
- Column: A capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is employed.
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280°C). A representative program is: 50°C for 2 min, increase to 104°C at 6°C/min, hold for 5 min, then increase to 164°C at the same rate and hold for 4 min.[11]
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific m/z range (e.g., 35-350 amu).
- Identification: The identification of **12-Methyltridecanal** is based on the comparison of its retention time and mass spectrum with those of an authentic reference standard.

Experimental Workflow for GC-MS Identification of **12-Methyltridecanal**



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Caption: Workflow for the isolation and identification of **12-Methyltridecanal**.

Chemical Synthesis

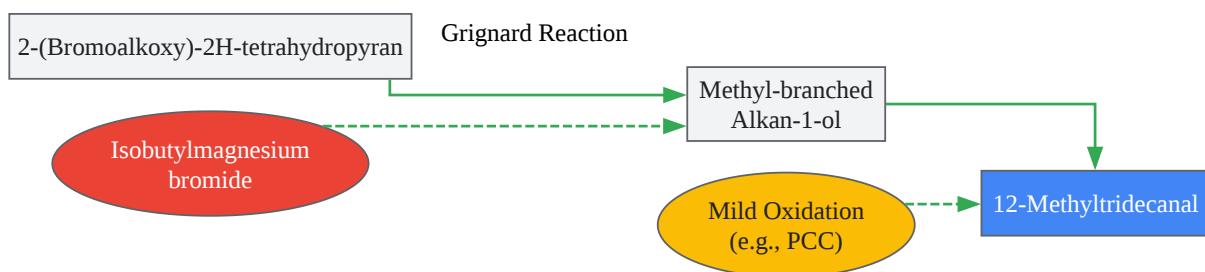
A general method for the synthesis of branched-chain aldehydes, analogous to **12-Methyltridecanal**, has been described. The following is a representative procedure for the synthesis of a methyl-branched alkan-1-ol, a precursor to the aldehyde.

4.2.1. Synthesis of Methyl-branched Alkan-1-ol

- Reaction Setup: To a solution of a crude 2-(bromoalkoxy)-2H-tetrahydropyran in THF, add N-methylpyrrolidone and CuBr.
- Grignard Reaction: Cool the solution and add an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) dropwise.
- Workup: After stirring, dilute the reaction mixture with diethyl ether and add saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
- Purification: The resulting methyl-branched alkan-1-ol can be purified by standard chromatographic techniques.

4.2.2. Oxidation to Aldehyde The synthesized methyl-branched alkan-1-ol can then be oxidized to the corresponding aldehyde, **12-Methyltridecanal**, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

General Synthesis Pathway



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Caption: Generalized synthesis route for **12-Methyltridecanal**.

Biological Role and Signaling Pathway

Role as a Pheromone

As established in ring-tailed lemurs, **12-Methyltridecanal** functions as a putative sex pheromone, contributing to the attractiveness of males to females during the breeding season.

The blend of **12-methyltridecanal**, dodecanal, and tetradecanal appears to be crucial for this chemical signaling.

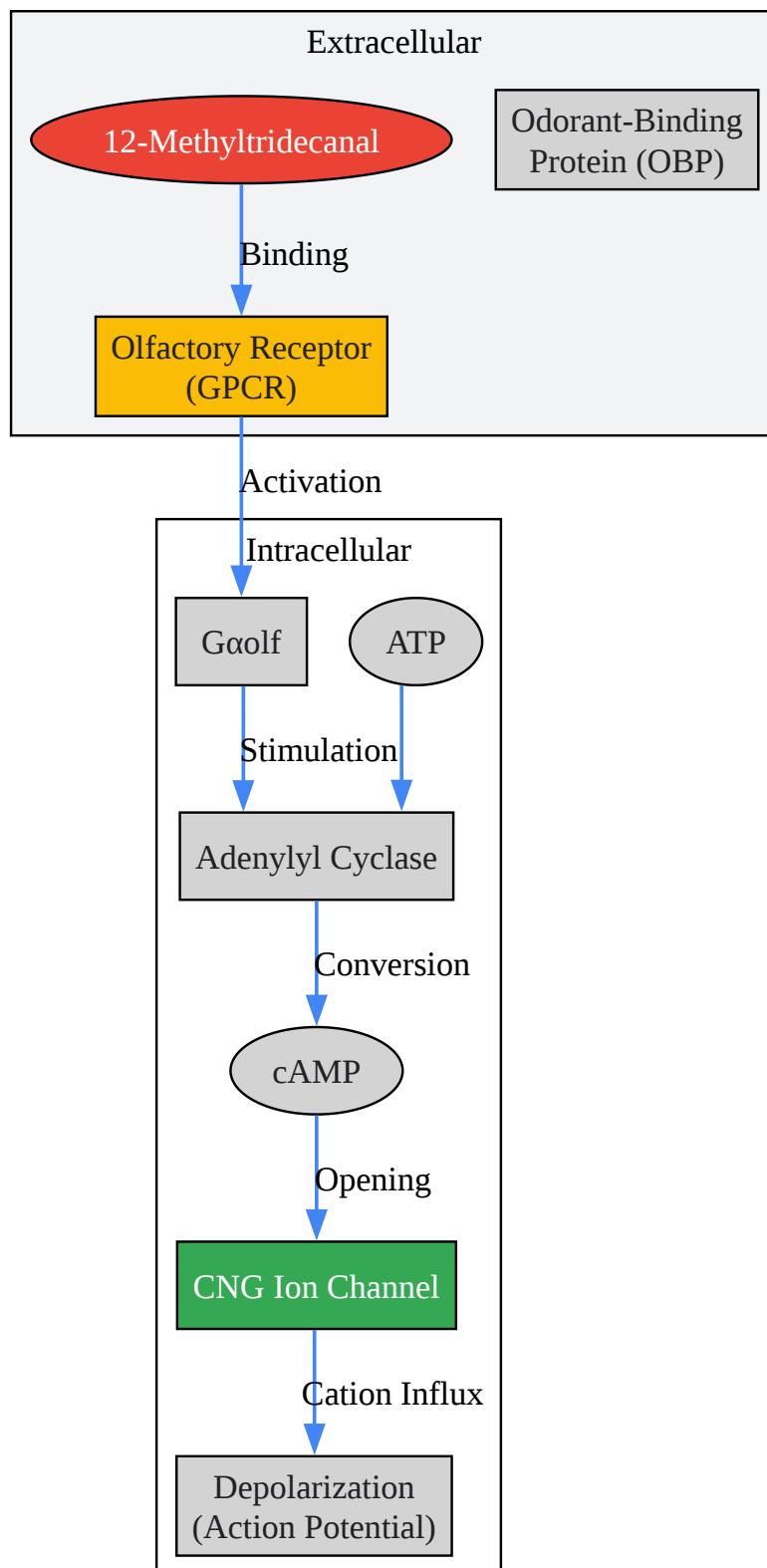
Olfactory Reception and Signaling

The specific olfactory receptor for **12-Methyltridecanal** has not yet been identified. However, based on the general mechanism of olfaction for aldehydes, a G protein-coupled receptor (GPCR) mediated signaling cascade is the most likely pathway. Long-chain fatty aldehydes are known to activate a subset of olfactory receptors.

Proposed Signaling Pathway:

- Binding: **12-Methyltridecanal**, a hydrophobic molecule, likely interacts with odorant-binding proteins (OBPs) in the mucus layer of the olfactory epithelium, which transport it to the olfactory receptors on the cilia of olfactory sensory neurons (OSNs).
- Receptor Activation: The aldehyde binds to a specific GPCR on the OSN membrane. Given its structure, it may bind to a receptor in the OR37 family, which is known to be activated by long-chain fatty aldehydes.
- G-Protein Activation: Ligand binding induces a conformational change in the GPCR, activating the associated heterotrimeric G-protein (G_{olf}).
- Second Messenger Production: The activated G_{olf} subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the OSN membrane, generating a receptor potential.
- Action Potential: If the depolarization reaches the threshold, an action potential is fired and transmitted to the olfactory bulb of the brain for processing.

Diagram of the Proposed Olfactory Signaling Pathway



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Caption: Proposed GPCR-mediated signaling cascade for **12-Methyltridecanal**.

Applications and Future Directions

The dual role of **12-Methyltridecanal** as a flavor compound and a pheromone opens up several avenues for research and commercial application.

- Flavor and Fragrance Industry: It is already used to impart meaty and savory notes to food products and can be further explored for creating authentic flavor profiles in plant-based meat alternatives.^[4]
- Pest Management: If its role as an insect pheromone is substantiated, it could be utilized in traps or as a mating disruptor for pest control.
- Drug Development: As a primate pheromone, it and its analogs could be investigated for their effects on mammalian behavior and physiology, which may have implications for developing novel therapeutics targeting social and reproductive behaviors.
- Biomarker Research: The correlation between **12-Methyltridecanal** concentration and age in cattle suggests its potential as a biomarker.^[7]

Future research should focus on deorphanizing the specific olfactory receptor(s) for **12-Methyltridecanal** to understand the molecular basis of its perception. Further investigation into its role in insect communication is also warranted.

Conclusion

12-Methyltridecanal is a multifaceted molecule with significant implications for our understanding of flavor perception and chemical communication. From contributing to the desirable aroma of cooked meats to mediating sexual attraction in primates, its study offers valuable insights into the chemistry of sensory perception. This guide has synthesized the current knowledge on its discovery, properties, and biological functions, providing a foundation for future research and development in this exciting area.

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